

density functional theory calculations for TiS2 properties

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Compound of Interest		
Compound Name:	Titanium disulfide	
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An in-depth analysis of **titanium disulfide** (TiS2) using density functional theory (DFT) reveals its multifaceted properties, positioning it as a material of significant interest for researchers and scientists. This report provides a detailed overview of the structural, electronic, vibrational, mechanical, optical, and thermoelectric characteristics of TiS2, supported by computational protocols and workflow visualizations.

Structural Properties

Titanium disulfide crystallizes in a layered hexagonal structure, characterized by the space group P-3m1 (No. 164).[1][2] This structure consists of a central titanium (Ti) atomic layer octahedrally coordinated and sandwiched between two sulfur (S) layers. These S-Ti-S trilayers are held together by weak van der Waals forces.[1][3] The precise determination of its lattice parameters through DFT is crucial for accurate property prediction. The inclusion of van der Waals corrections in DFT calculations, particularly the vdW-optB86b functional, has been shown to yield more accurate structural parameters compared to conventional DFT approaches.[4]

Parameter	DFT (GGA-PBE) Value	Reference
Lattice Constant 'a'	3.407 Å	[5]
Lattice Constant 'c'	5.697 Å	[5]
Space Group	P-3m1 (No. 164)	[1][2]



Electronic Properties

The electronic nature of TiS2 has been a subject of considerable discussion, with DFT studies variously describing it as a semimetal, a narrow-band-gap semiconductor, or a metal.[1][6][7] The choice of exchange-correlation functional within DFT significantly influences the calculated electronic bandgap. While calculations using the Generalized Gradient Approximation (GGA) often suggest a semimetallic character or a very small indirect bandgap[3][8], hybrid functionals like PBE0 and the modified Becke-Johnson (mBJ) potential predict an indirect bandgap, which aligns more closely with experimental observations.[1][2]

The electronic properties are also highly dependent on the material's dimensionality, with a transition from a semiconductor in its monolayer form to a semimetal in the bulk material.[2][6] The density of states (DOS) reveals a strong hybridization between the Ti 3d and S 3p orbitals near the Fermi level.[6][8] The valence band is primarily constituted by S orbitals, whereas the conduction band is a mix of contributions from both Ti and S.[9] Furthermore, intrinsic defects such as interstitial titanium atoms can induce n-type doping, thereby modifying the electronic structure.[9]

Functional	Calculated Bandgap (Bulk)	Reference
GGA-PBE	0.178 eV	[5]
mBJ-GGA	~0.26 eV (indirect)	[1]
HSE	0.48 eV	[9]
DFT-LDA (single layer)	~1.0 eV	[2]

Vibrational Properties

The vibrational properties of TiS2 have been successfully investigated using DFT to compute phonon dispersion relations, as well as infrared (IR) and Raman spectra.[2][10][11][12] These theoretical calculations of Raman shifts show good agreement with experimental measurements.[13] The dynamical stability of the TiS2 lattice has been confirmed through the analysis of its phonon density of states (PhDOS).[10]

Mechanical Properties



DFT calculations have been instrumental in understanding the mechanical behavior of TiS2, including its elastic properties under pressure.[14][15] Owing to its hexagonal crystal structure, TiS2 exhibits considerable anisotropy in its mechanical response.[14][15] For TiS2 nanotubes, key mechanical parameters such as Young's modulus, Poisson's ratio, and shear modulus have been determined as a function of their diameter and chirality.[16] Interestingly, simulations indicate that TiS2 nanotubes can only be stretched to about half the extent of their molybdenum disulfide (MoS2) counterparts.[16]

Optical Properties

The optical characteristics of TiS2 have been explored through DFT calculations of its dielectric function, refractive index, and optical reflectivity.[1][6] The imaginary part of the dielectric function, which is related to light absorption, displays prominent peaks at approximately 1.9 eV and 4.0 eV.[1] The calculated static refractive index is around 4.2.[1] Studies on dimensional effects show that light absorption is most pronounced in bilayer TiS2, followed by the monolayer and then the bulk material.[5]

Thermoelectric Properties

TiS2 is regarded as a promising n-type thermoelectric material.[13] Its thermoelectric properties, including the Seebeck coefficient and electrical conductivity, have been investigated using a combination of DFT and Boltzmann transport theory.[10][11][17] To accurately reproduce experimental Seebeck coefficient values, it has been found that employing the GGA+U method in DFT calculations is important.[6]

Experimental Protocols: DFT Calculation of TiS2 Properties

This section outlines a typical protocol for performing DFT calculations on TiS2 using a planewave basis set code like Quantum ESPRESSO or VASP.

- 1. Structural Optimization:
- Objective: To find the equilibrium crystal structure and lattice parameters.
- Methodology:



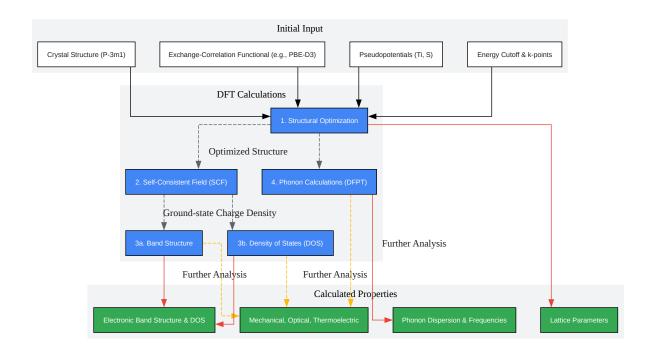
- Define the initial crystal structure of TiS2 (Space Group P-3m1) with experimental or theoretical lattice parameters.
- Select an appropriate exchange-correlation functional. For layered materials, a functional with van der Waals corrections (e.g., PBE-D3) is recommended for accurate interlayer spacing.
- Choose a suitable pseudopotential for Ti and S atoms.
- Set a kinetic energy cutoff for the plane-wave basis set and a k-point mesh for Brillouin zone integration. Convergence tests should be performed to determine optimal values.
- Perform a variable-cell relaxation (vc-relax in Quantum ESPRESSO) to fully relax the lattice vectors and atomic positions until the forces on the atoms and the stress on the unit cell are below a defined threshold.
- 2. Electronic Structure Calculation:
- Objective: To calculate the band structure and density of states (DOS).
- Methodology:
 - Use the optimized crystal structure from the previous step.
 - Perform a self-consistent field (SCF) calculation to obtain the ground-state charge density.
 - For the band structure, define a high-symmetry path in the Brillouin zone (e.g., Γ-M-K-Γ-A).
 Perform a non-self-consistent calculation along this path.
 - For the DOS, perform a non-self-consistent calculation with a denser k-point mesh to achieve better resolution.
 - To obtain a more accurate bandgap, consider using hybrid functionals (e.g., PBE0, HSE) if computationally feasible.
- 3. Phonon Dispersion Calculation:



- Objective: To calculate the phonon frequencies and dispersion relations to assess dynamical stability and vibrational properties.
- Methodology:
 - Use the fully optimized crystal structure.
 - Employ Density Functional Perturbation Theory (DFPT).
 - Calculate the dynamical matrices on a grid of q-vectors in the Brillouin zone.
 - Fourier interpolate the dynamical matrices to obtain the phonon frequencies along a highsymmetry path. The absence of imaginary frequencies in the phonon dispersion indicates dynamical stability.

Mandatory Visualizations

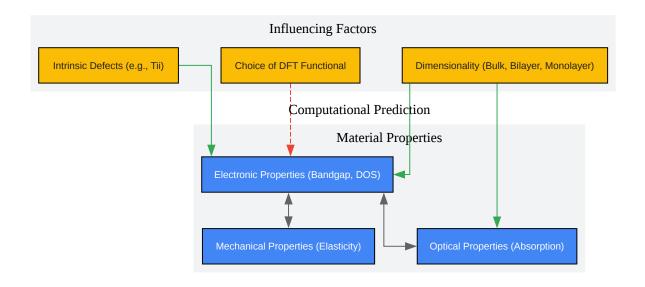




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Caption: Workflow for DFT calculations of TiS2 properties.





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Caption: Key factors influencing the properties of TiS2.

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